Cas no 2228533-80-8 (4-2-(aminooxy)propan-2-yl-3-fluorophenol)

4-2-(Aminooxy)propan-2-yl-3-fluorophenol is a fluorinated phenolic compound featuring an aminooxy functional group, which enhances its reactivity in conjugation and derivatization applications. The presence of the fluorine atom at the meta position relative to the hydroxyl group imparts unique electronic and steric properties, making it valuable in medicinal chemistry and material science. The tert-butyl-like propan-2-yl moiety adjacent to the aminooxy group improves stability while maintaining reactivity. This compound is particularly useful as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals, due to its ability to form oxime linkages with carbonyl compounds. Its structural features offer versatility in designing targeted molecular architectures.
4-2-(aminooxy)propan-2-yl-3-fluorophenol structure
2228533-80-8 structure
Product Name:4-2-(aminooxy)propan-2-yl-3-fluorophenol
CAS No:2228533-80-8
MF:C9H12FNO2
MW:185.195486068726
CID:6344503
PubChem ID:165700532
Update Time:2025-08-05

4-2-(aminooxy)propan-2-yl-3-fluorophenol Chemical and Physical Properties

Names and Identifiers

    • 4-2-(aminooxy)propan-2-yl-3-fluorophenol
    • 2228533-80-8
    • EN300-1822407
    • 4-[2-(aminooxy)propan-2-yl]-3-fluorophenol
    • Inchi: 1S/C9H12FNO2/c1-9(2,13-11)7-4-3-6(12)5-8(7)10/h3-5,12H,11H2,1-2H3
    • InChI Key: GWMMAVVHIQRDRG-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(C)(C)ON)O

Computed Properties

  • Exact Mass: 185.08520679g/mol
  • Monoisotopic Mass: 185.08520679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.5Ų

4-2-(aminooxy)propan-2-yl-3-fluorophenol Pricemore >>

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4-2-(aminooxy)propan-2-yl-3-fluorophenol Related Literature

Additional information on 4-2-(aminooxy)propan-2-yl-3-fluorophenol

Introduction to 4-2-(aminooxy)propan-2-yl-3-fluorophenol (CAS No. 2228533-80-8)

4-2-(aminooxy)propan-2-yl-3-fluorophenol, identified by the CAS number 2228533-80-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, featuring a unique structural motif combining an aminoxy group and a fluorinated phenolic ring, exhibits promising properties that make it a valuable candidate for further research and development. The presence of both polar and hydrophobic functional groups in its molecular structure suggests potential applications in drug design, particularly in modulating biological pathways associated with inflammation, oxidative stress, and metabolic disorders.

The aminooxy functional group (–NH–O–) is known for its ability to participate in redox reactions and form stable adducts with various biomolecules. This reactivity has been exploited in the development of novel therapeutic agents that target specific enzymatic pathways. In contrast, the fluorophenol moiety (C₆H₄FOH) introduces a fluorine atom into the aromatic ring, which is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. The combination of these features in 4-2-(aminooxy)propan-2-yl-3-fluorophenol positions it as a versatile scaffold for designing next-generation pharmaceuticals.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various protein targets. Studies indicate that the aminooxy group may interact with cysteine residues in antioxidant enzymes, while the fluorophenol ring could engage with aromatic pockets in transcription factors and signaling proteins. Such interactions are crucial for developing drugs that can selectively inhibit or activate specific biological processes. For instance, compounds with similar structural features have shown potential in treating neurodegenerative diseases by modulating tau protein aggregation and amyloid-beta peptide formation.

The synthesis of 4-2-(aminooxy)propan-2-yl-3-fluorophenol involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions to introduce the fluorine atom, followed by condensation reactions to form the aminooxy linkage. Advances in green chemistry have also influenced the synthesis of this compound, with researchers exploring catalytic methods that minimize waste and energy consumption. Such sustainable approaches are essential for scaling up production while adhering to environmental regulations.

In vitro studies have begun to unravel the pharmacological profile of 4-2-(aminooxy)propan-2-yl-3-fluorophenol, revealing its potential as an anti-inflammatory agent. Preliminary data suggest that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating NFκB signaling pathways. The fluorophenol moiety appears to enhance its ability to cross the blood-brain barrier, making it an attractive candidate for central nervous system disorders. Additionally, its interaction with polyphenol receptors has raised interest in its potential role as a neuroprotective agent against oxidative damage caused by aging and neurodegenerative conditions.

The role of fluorine atoms in pharmaceuticals extends beyond mere structural modification; they can significantly influence drug efficacy by altering electronic properties and binding affinity. In the case of 4-2-(aminooxy)propan-2-yl-3-fluorophenol, the electron-withdrawing nature of fluorine may enhance hydrogen bonding interactions with biological targets, leading to improved pharmacological activity. This concept has been validated by several clinical candidates where fluorinated analogs demonstrated superior efficacy compared to their non-fluorinated counterparts. As such, further exploration of this compound could lead to novel therapeutics with enhanced therapeutic indices.

Future research directions for 4-2-(aminooxy)propan-2-yl-3-fluorophenol include exploring its mechanism of action at a molecular level through advanced spectroscopic techniques such as NMR spectroscopy and X-ray crystallography. These studies will help elucidate how the compound interacts with biological targets and whether it forms covalent bonds or non-covalent interactions. Additionally, pharmacokinetic studies are necessary to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity (OTA). Such comprehensive evaluations are critical for advancing this compound towards clinical trials and eventual therapeutic use.

The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of promising candidates like 4-2-(aminooxy)propan-2-yl-3-fluorophenol. Machine learning algorithms can predict binding affinities and pharmacological properties based on structural features alone, significantly reducing the time required for hit identification. Moreover, AI-driven virtual screening allows researchers to mine large chemical libraries for compounds with similar scaffolds but improved properties. This high-throughput approach has already led to several breakthroughs in identifying novel drug candidates for unmet medical needs.

The economic impact of developing new pharmaceuticals cannot be overstated; however, high costs associated with traditional drug discovery methods have driven innovation in alternative approaches such as fragment-based drug design (FBDD). FBDD leverages small molecular fragments like 4-2-(aminooxy)propan-2-ylyl}-3-fluorophenol to identify lead compounds through iterative optimization cycles rather than relying on large libraries alone. This strategy reduces costs while maintaining innovation by focusing on key interaction points between small molecules and biological targets.

In conclusion,4"-(aminooxy)-propan"-(dimethylamino)-"phenyl]-"methyl]-"benzene" (CAS No."2228533"-80-"8") represents an exciting opportunity for further research due to its unique structural features, including both polar--hydrophobic functional groups--and potential applications across multiple therapeutic areas." Its development underscores--the importance--of interdisciplinary collaboration between organic chemists, biochemists, computational scientists--and clinicians--in advancing pharmaceutical innovation." As research progresses," this--compound--holds promise--for addressing--significant--health challenges through targeted therapies."

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